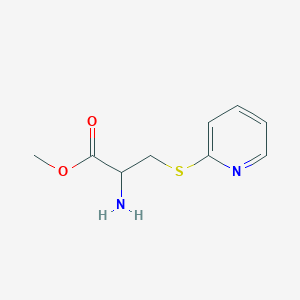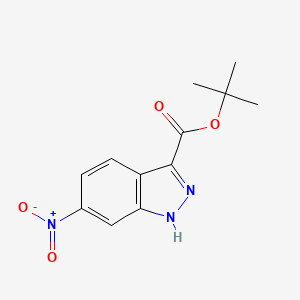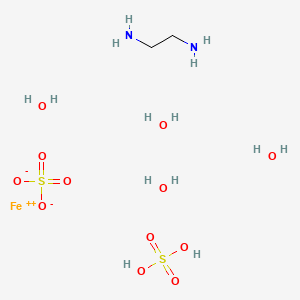
Ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate;tetrahydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is characterized by its blue crystalline appearance and is soluble in water[2][2]. It is commonly used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
The synthesis of ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate;tetrahydrate involves the reaction of ethylenediamine, sulfuric acid, and iron salts such as ferrous sulfate under controlled conditions[2][2]. The reaction typically requires laboratory equipment and specific techniques to ensure the correct formation of the compound. Industrial production methods may involve larger-scale reactions with optimized conditions to maximize yield and purity[2][2].
Análisis De Reacciones Químicas
Ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate;tetrahydrate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions[2][2]. Common reagents used in these reactions include oxidizing agents, reducing agents, and other chemical compounds that facilitate the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used[2][2].
Aplicaciones Científicas De Investigación
This compound has a wide range of scientific research applications. In chemistry, it is used as a catalyst in organic synthesis reactions[2][2]. In biology and medicine, it can be used for the precipitation of metal ions and in the preparation of certain pharmaceuticals[2][2]. Industrially, it is utilized in electroplating and battery manufacturing[2][2]. Its versatility makes it a valuable compound in various fields of research and industry.
Mecanismo De Acción
The mechanism of action of ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate;tetrahydrate involves its interaction with molecular targets and pathways within chemical reactions[2][2]. The iron(2+) ion plays a crucial role in redox reactions, while the ethylenediamine ligand stabilizes the complex and facilitates its reactivity[2][2]. The sulfate and sulfuric acid components contribute to the overall stability and solubility of the compound[2][2].
Comparación Con Compuestos Similares
Ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate;tetrahydrate can be compared with similar compounds such as ferrous sulfate tetrahydrate and iron(III) ethylenediammonium sulfate tetrahydrate[2][2]. These compounds share similar properties but differ in their specific chemical compositions and applications. The unique combination of ethylenediamine and iron(2+) in this compound provides distinct advantages in certain chemical reactions and industrial processes[2][2].
Propiedades
Fórmula molecular |
C2H18FeN2O12S2 |
|---|---|
Peso molecular |
382.2 g/mol |
Nombre IUPAC |
ethane-1,2-diamine;iron(2+);sulfuric acid;sulfate;tetrahydrate |
InChI |
InChI=1S/C2H8N2.Fe.2H2O4S.4H2O/c3-1-2-4;;2*1-5(2,3)4;;;;/h1-4H2;;2*(H2,1,2,3,4);4*1H2/q;+2;;;;;;/p-2 |
Clave InChI |
GAGUCKQNZZFVCU-UHFFFAOYSA-L |
SMILES canónico |
C(CN)N.O.O.O.O.OS(=O)(=O)O.[O-]S(=O)(=O)[O-].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


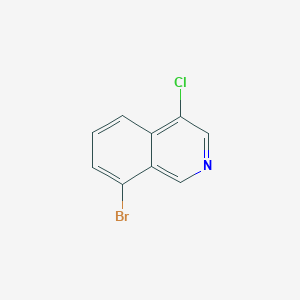
![2-(Trifluoromethyl)oxazolo[5,4-b]pyridine](/img/no-structure.png)
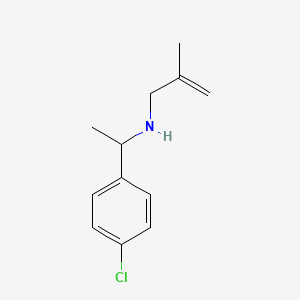
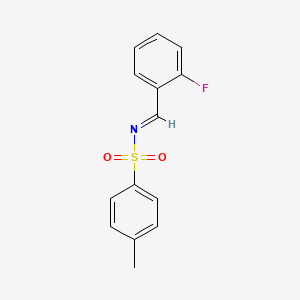
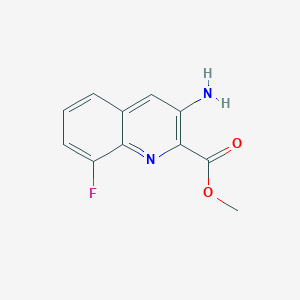
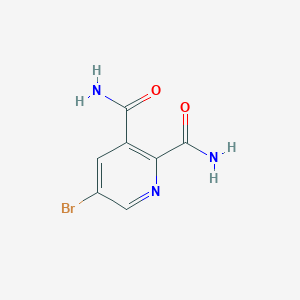
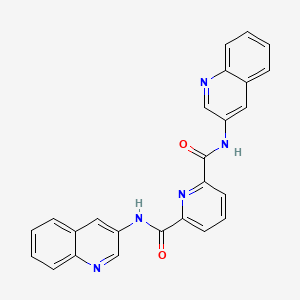

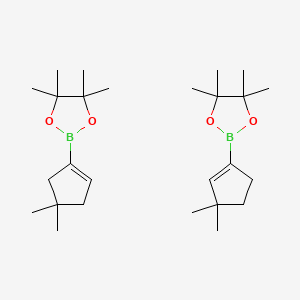
![4-(1-Benzothiophen-3-ylmethyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B13658961.png)
